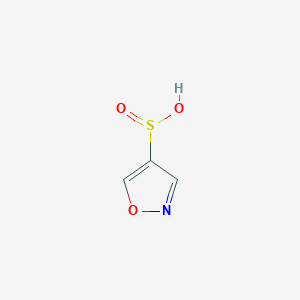
Methyl 4-(benzyloxy)-1H-indole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(benzyloxy)-1H-indole-7-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products This compound is characterized by its indole core, substituted with a benzyloxy group at the 4-position and a carboxylate ester at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-1H-indole-7-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the indole with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Methyl 4-(benzyloxy)-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole-based biological pathways and their roles in cellular processes.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-(benzyloxy)-1H-indole-7-carboxylate involves its interaction with various molecular targets. The indole core can interact with biological receptors, enzymes, and other proteins, influencing their activity. The benzyloxy and ester groups can modulate the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Methyl 4-(benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the position and type of functional groups.
2-(4-Benzyloxyphenyl)benzimidazole: Contains a benzyloxy group and an indole-like structure but with a benzimidazole core.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar benzyloxy substitution but lacks the indole core.
Uniqueness: Methyl 4-(benzyloxy)-1H-indole-7-carboxylate is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
methyl 4-phenylmethoxy-1H-indole-7-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)14-7-8-15(13-9-10-18-16(13)14)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
InChIキー |
XZYJPZKDPBQDQW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)

![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)


